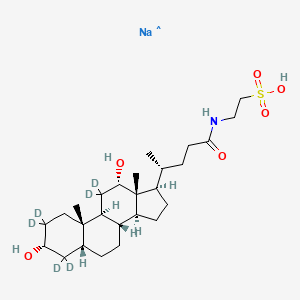
Taurodeoxycholate-d6 (sodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taurodeoxycholate-d6 (sodium salt) is a deuterium-labeled derivative of taurodeoxycholate sodium salt. It is a bile salt-related anionic detergent used primarily for the isolation of membrane proteins, including inner mitochondrial membrane proteins . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholate-d6 (sodium salt) involves the deuteration of taurodeoxycholate sodium salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurodeoxycholate molecule . The reaction conditions often involve the use of deuterated reagents and solvents to achieve a high degree of deuterium incorporation .
Industrial Production Methods
Industrial production of taurodeoxycholate-d6 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
Taurodeoxycholate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the bile salt moiety are possible, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bile salts .
科学研究应用
Taurodeoxycholate-d6 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a detergent in the isolation and study of membrane proteins.
Biology: Employed in studies involving membrane protein interactions and functions.
Medicine: Utilized in drug development, particularly in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the formulation of various biochemical assays and diagnostic tools
作用机制
The mechanism of action of taurodeoxycholate-d6 (sodium salt) involves its role as a detergent. It solubilizes membrane proteins by disrupting the lipid bilayer, allowing for the isolation and study of these proteins. The deuterium labeling also aids in tracing the compound in metabolic studies, providing insights into its pharmacokinetic and metabolic profiles .
相似化合物的比较
Similar Compounds
Taurochenodeoxycholic acid: Another bile acid with similar detergent properties.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
Taurodeoxycholate-d6 (sodium salt) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. This labeling allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in drug development .
Conclusion
Taurodeoxycholate-d6 (sodium salt) is a versatile compound with significant applications in scientific research. Its unique properties, particularly the deuterium labeling, make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C26H45NNaO6S |
|---|---|
分子量 |
528.7 g/mol |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2; |
InChI 键 |
DIBGIDJLTRRMCC-OZJSCCOISA-N |
手性 SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na] |
规范 SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


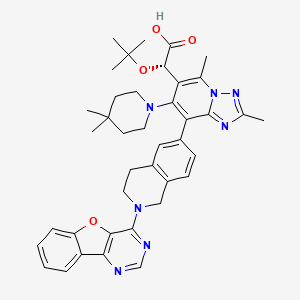
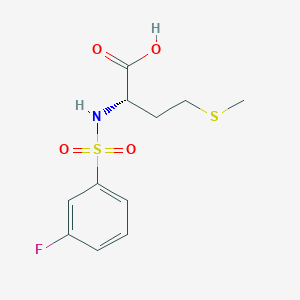
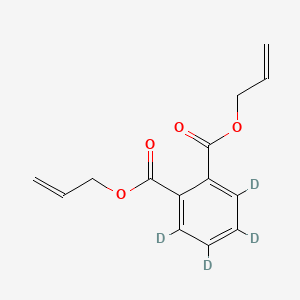

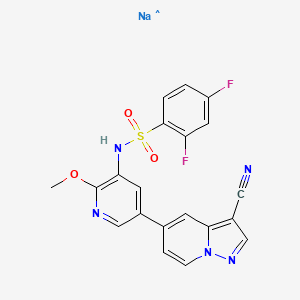
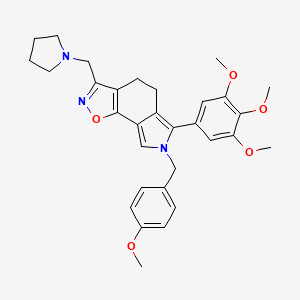
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
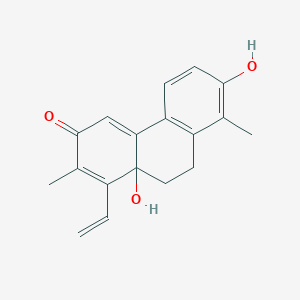
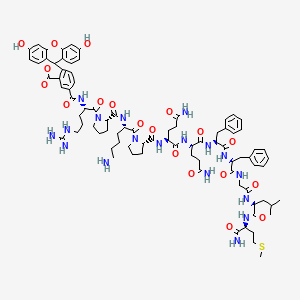
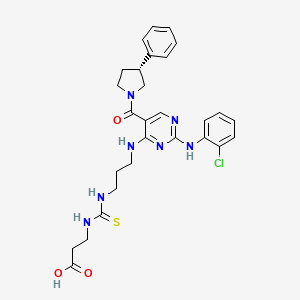

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

